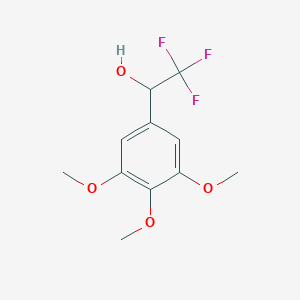
2-(2-Furyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to start from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Various organocatalysts can be employed to facilitate the reaction. For instance, piperidinium acetate acts as a catalyst, yielding good to excellent isolated yields of the acrylic acids under solvent-free conditions. The process can be optimized by adjusting reaction parameters .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including esterification and reduction. Esterification of the 3-(2-furyl)acrylic acids can be achieved using MeSO₃H/SiO₂ as a heterogeneous acid catalyst. Additionally, acid-sensitive functional groups on the furan ring can be esterified using dimethyl carbonate via base-catalyzed transesterification. Furthermore, the olefinic group can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Scientific Research Applications
Synthesis and Material Applications
2-(2-Furyl)-1,3-thiazole-4-carboxylic acid and its derivatives exhibit significant potential in the synthesis of advanced materials. Research has demonstrated the successful integration of this compound into the fabrication of fluorescent materials. Specifically, 2-furylthiazole-4-carboxylic acid methyl ester, derived from biomass-derived furfural and the amino acid cysteine, has been prepared. This compound, upon arylation and homocoupling, exhibits strong photoluminescence properties, making it a promising candidate for applications in materials science, especially in the development of new fluorescent materials with extended π-conjugation for potential use in various optical and electronic devices (Tanaka et al., 2015).
Chemical Modification and Reactions
The compound has also shown versatility in chemical reactions. For example, it has been involved in processes like bromination, thiocyanation, halogenation, and nitration, indicating its reactivity and potential utility in various chemical synthesis pathways. The regioselectivity of these reactions, especially in the formation of bromo-substituted derivatives, underlines the compound's capability to undergo specific chemical transformations, which is crucial in the design and synthesis of complex molecules (Saldabol et al., 2002).
Catalytic and Photovoltaic Applications
The compound and its derivatives have been explored for their catalytic and photovoltaic properties as well. The synthesis of new polymers based on di(2-furyl)thiazolo[5,4-d]thiazole, a related compound, and their application in bulk hetero-junction polymer solar cell devices demonstrate the potential of these materials in renewable energy technologies. These polymers have shown promising results, with decent power conversion efficiencies and the ability to function as donors in solar cells (Hu et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a furan ring, such as nitrofurans, have been found to target the protein aldose reductase .
Mode of Action
For instance, some furan derivatives have been shown to inhibit the action of enzymes, thereby disrupting normal cellular processes .
Biochemical Pathways
Furan derivatives have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
It has been demonstrated that certain furan derivatives exhibit potent activity .
Action Environment
The action, efficacy, and stability of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect the compound’s action .
Biochemical Analysis
Biochemical Properties
2-(2-Furyl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . By inhibiting these enzymes, this compound can modulate signal transduction pathways and affect cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein tyrosine phosphatases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, this compound may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s carboxylic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of protein tyrosine phosphatases and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of this compound can influence its bioavailability and efficacy in modulating biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZKFYFRXCTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115299-13-3 | |
| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

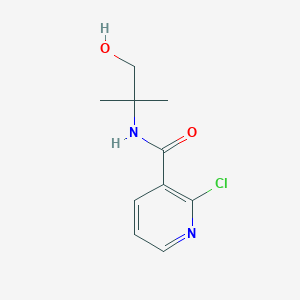
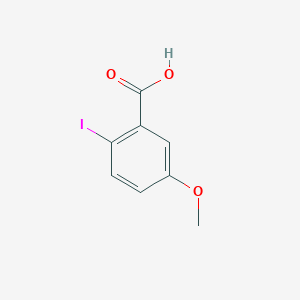

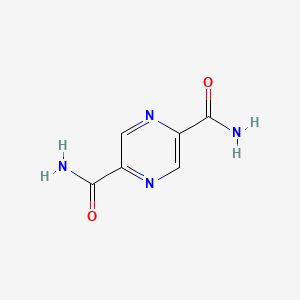
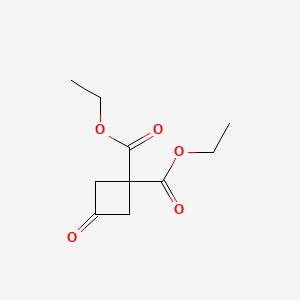

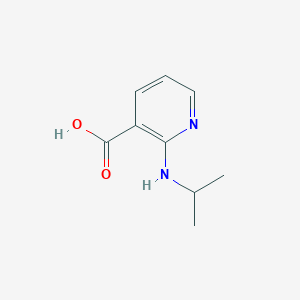
![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
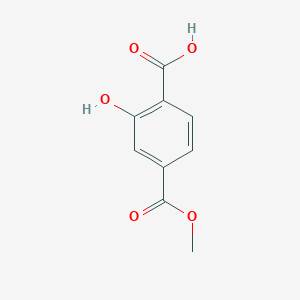
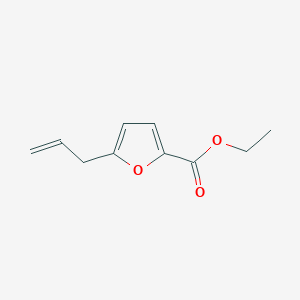
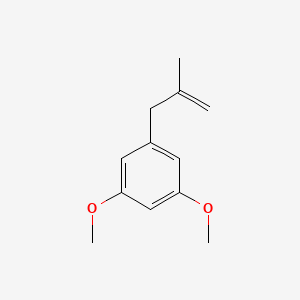
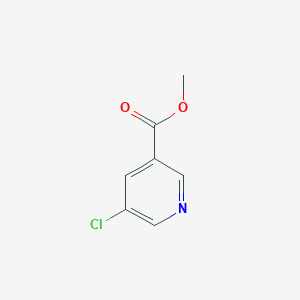
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)
